2-{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE is a complex organic compound that features a quinoxaline core substituted with a piperazine ring and a pyrazole ring The tert-butylbenzenesulfonyl group attached to the piperazine ring adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding quinoxaline N-oxide.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound can be used as a probe to study various biological processes.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The quinoxaline core can intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE
- 2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE
Uniqueness
The presence of the tert-butyl group in 2-[4-(4-TERT-BUTYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE provides steric hindrance, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that lack this bulky group.
Properties
Molecular Formula |
C27H32N6O2S |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)quinoxaline |
InChI |
InChI=1S/C27H32N6O2S/c1-19-18-20(2)33(30-19)26-25(28-23-8-6-7-9-24(23)29-26)31-14-16-32(17-15-31)36(34,35)22-12-10-21(11-13-22)27(3,4)5/h6-13,18H,14-17H2,1-5H3 |
InChI Key |
PBKBUHHHLHIHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.